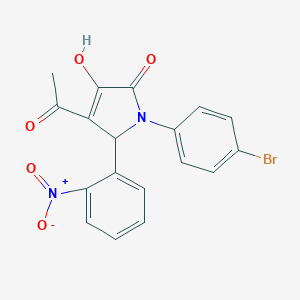
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes acetyl, bromophenyl, hydroxy, and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one typically involves multicomponent reactions. One common method involves the reaction of 4-bromo benzaldehyde with acetylacetone and an appropriate amine in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions . The reaction is carried out in an aqueous medium, making it environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact.
化学反应分析
Types of Reactions
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as non-linear optical materials.
作用机制
The mechanism of action of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-acetyl-1-(3-bromophenyl)-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-1-benzyl-5-methyl-1,2,3-triazole
Uniqueness
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
CAS 编号 |
332022-31-8 |
|---|---|
分子式 |
C18H13BrN2O5 |
分子量 |
417.2g/mol |
IUPAC 名称 |
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H13BrN2O5/c1-10(22)15-16(13-4-2-3-5-14(13)21(25)26)20(18(24)17(15)23)12-8-6-11(19)7-9-12/h2-9,16,23H,1H3 |
InChI 键 |
TYLKDVCGOAPAML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
规范 SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















